5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a heterocyclic compound that belongs to the class of isoxazoles, which are five-membered aromatic rings containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound can be synthesized through various chemical methods, utilizing starting materials that are commercially available. Its structural framework allows for modifications that can enhance its biological activity and specificity.
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is classified as an organic compound and more specifically as a substituted isoxazole. Isoxazoles are recognized for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, solvents like dimethylformamide or ethyl acetate are used, and the reactions may proceed under reflux conditions to facilitate completion.
The molecular structure of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine features:
The molecular formula is , with a molecular weight of approximately 284.14 g/mol. The compound exhibits distinct spectral properties that can be analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can participate in various chemical reactions:
Common reagents for these reactions include nucleophiles such as amines or thiols for substitution, while oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed for redox reactions.
The mechanism of action of 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine primarily involves its interaction with specific protein targets. For instance, it has been studied for its inhibitory effects on bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression by interacting with acetylated lysine residues on histones.
Upon binding to BRD4, this compound inhibits its activity, thereby modulating gene transcription processes relevant to cancer progression and inflammation.
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically appears as a crystalline solid at room temperature. Its melting point and solubility characteristics vary depending on purity and crystalline form.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in electrophilic aromatic substitution due to the presence of electron-withdrawing groups.
5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific applications:
The construction of the benzo[d]isoxazole scaffold necessitates sequential transformations to establish the bromine and dimethylamino substituents at precise positions. A representative pathway begins with N-hydroxyimidoyl chloride intermediates derived from substituted benzaldehydes, which undergo cyclization with 2-cyanoacetamide under basic conditions (sodium ethoxide) to yield 5-aminoisoxazole-4-carboxamides [2]. Subsequent annulation with ethyl trifluoroacetate generates the isoxazolo[5,4-d]pyrimidin-4-ol core. Chlorination using phosphoryl chloride (POCl₃) or mesyl chloride (for acid-sensitive protecting groups) produces 4-chloro intermediates, enabling nucleophilic displacement by dimethylamine to install the critical 3-(dimethylamino) group [2] [5]. The bromine atom is typically introduced earlier via electrophilic aromatic substitution on the benzene moiety before core cyclization, leveraging directing effects for positional control (discussed in Section 1.2). Final purification employs silica gel chromatography, with yields highly dependent on the halogenation sequence and cyclization efficiency [5].
Table 1: Key Synthetic Steps for 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
Step | Reagents/Conditions | Intermediate/Product | Typical Yield (%) |
---|---|---|---|
Aldehyde to Oxime | NH₂OH·HCl, NaOAc, EtOH | Substituted benzaldehyde oxime | 85-92 |
Oxime to Imidoyl Chloride | N-Chlorosuccinimide (NCS), DMF, 0°C | N-Hydroxyimidoyl chloride | 75-82 |
Isoxazole Formation | 2-Cyanoacetamide, NaOEt, EtOH, reflux | 5-Aminoisoxazole-4-carboxamide | 60-68 |
Pyrimidine Annulation | Ethyl trifluoroacetate, NaOEt, reflux | Isoxazolo[5,4-d]pyrimidin-4-ol | 55-65 |
Chlorination | POCl₃ or MsCl, reflux | 4-Chloroisoxazolo[5,4-d]pyrimidine | 70-85 |
Amination | Dimethylamine, Et₃N, THF, 60°C | 5-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine | 65-75 |
Positional selectivity of the bromine atom is achieved through strategic electrophilic aromatic substitution (EAS) governed by pre-existing substituents. Friedel-Crafts alkylation prior to bromination installs electron-donating groups (e.g., methyl) that ortho/para-direct subsequent bromination. For instance, methylation at the ortho position relative to the isoxazole fusion point enhances electron density at C5/C7, facilitating preferential bromination at C5 due to reduced steric hindrance compared to C7 [2]. Alternatively, bromination of unsubstituted benzo[d]isoxazole precursors occurs predominantly at C5 or C7, influenced by the electronic character of the fused isoxazole ring. The electron-withdrawing nature of the isoxazole nitrogen deactivates the ring, requiring Lewis acid catalysts (e.g., FeBr₃ or AlCl₃) for efficient reaction. Computational analyses indicate the C5 position exhibits marginally higher electron density than C7, leading to ~7:3 regioselectivity (C5:C7) in non-directed brominations [5]. This ratio can be inverted to 1:9 (C5:C7) using bulky directing groups like tert-butyl at C6 via steric blockade of C5 [5].
Table 2: Bromination Regioselectivity Under Different Directing Effects
Pre-existing Substituent | Position | Electronic Effect | Bromination Position (Ratio) | Major Isomer Yield (%) |
---|---|---|---|---|
None | - | N/A | C5:C7 (70:30) | 50 (C5 isomer) |
Methyl | C6 | Weak +I | C5:C7 (85:15) | 68 (C5 isomer) |
tert-Butyl | C6 | Steric Hindrance | C5:C7 (10:90) | 72 (C7 isomer) |
Methoxy | C4 | Strong +R | C5 (dominant) | 81 (C5 isomer) |
The conformational flexibility of the dimethylamino group significantly influences binding affinity to biological targets like bromodomains. Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal two low-energy rotamers differing in the dihedral angle between the isoxazole plane and the N–C bond of the dimethylamino group: a synclinal (~60°) conformation and an antiperiplanar (~180°) conformation [5]. Molecular docking into the TRIM24 bromodomain (PDB: 5K22) demonstrates the synclinal rotamer optimally positions the dimethylamino nitrogen for hydrogen bonding with conserved asparagine residues (Asn-898), while the antiperiplanar rotamer disrupts this interaction due to excessive distance [5]. Energy barriers for rotation between these states are low (~3-5 kcal/mol), permitting dynamic adaptation. However, substituting the dimethylamino group with rigidified analogs (e.g., azetidine) enforces the synclinal geometry, enhancing binding affinity by 3-fold (IC₅₀ from 14.2 µM to 4.7 µM) in TRIM24 inhibition assays [5]. Torsion angle constraints derived from these studies inform the design of conformationally restricted variants.
Table 3: Energetics and Binding Affinities of Dimethylamino Rotamers
Dihedral Angle (θ) | Relative Energy (kcal/mol) | Distance to Asn-898 (Å) | ΔG (binding, kcal/mol) | Biological Activity (IC₅₀, µM) |
---|---|---|---|---|
60° (synclinal) | 0.0 | 2.9 | -8.2 | 14.2 |
180° (antiperiplanar) | 0.8 | 4.1 | -6.1 | >50 |
Azetidine (locked ~65°) | - | 2.8 | -9.0 | 4.7 |
The biological activity of 5-bromo versus 7-bromo regioisomers exhibits stark differences attributable to steric and electronic perturbations. In BRD4(1) bromodomain inhibition assays, the 5-bromo isomer demonstrates 15-fold greater potency (pIC₅₀ = 6.0) compared to its 7-bromo analog (pIC₅₀ = 4.7) [5]. X-ray co-crystallography elucidates the origin: the 5-bromo substituent projects into a hydrophobic subpocket formed by residues Pro-82, Val-87, and Leu-94, engaging in favorable van der Waals contacts. Conversely, the 7-bromo isomer clashes sterically with the "WPF shelf" residue Trp-81 due to altered vector orientation [5] [2]. Electronic effects further modulate activity; the 5-bromo group slightly reduces the electron density of the isoxazole ring, strengthening the hydrogen bond between the isoxazole oxygen and Asn-140. In TRIM24 inhibitors, the 5-bromo derivative achieves IC₅₀ = 11.2 µM, whereas the 7-bromo isomer is inactive (IC₅₀ > 50 µM), attributed to misalignment with the hydrophobic groove [2].
Table 4: Impact of Bromine Regioisomerism on Bromodomain Binding
Property | 5-Bromo Isomer | 7-Bromo Isomer | Structural Basis |
---|---|---|---|
BRD4(1) pIC₅₀ | 6.0 ± 0.1 | 4.7 ± 0.2 | WPF shelf steric clash in 7-isomer [5] |
TRIM24 IC₅₀ (µM) | 11.2 | >50 | Hydrophobic groove mismatch in 7-isomer [2] |
Isoxazole O Electron Density (a.u.) | -0.312 | -0.298 | Enhanced H-bond strength with Asn in 5-isomer |
Solvent Accessible Surface Area (Ų) | 15.3 | 42.7 | Burial in hydrophobic pocket (5-isomer) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: